

Spectroscopic Data for 4-Ethyloctane: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethyloctane

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-ethyloctane**, a branched alkane of interest in various fields of chemical research. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-ethyloctane**. Due to the limited availability of experimental NMR data, the ^1H and ^{13}C NMR data presented below are predicted values generated using computational methods.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (terminal, octane chain)	0.89	t	7.1
CH ₃ (terminal, ethyl group)	0.86	t	7.4
CH ₂ (octane chain)	1.25 - 1.35	m	-
CH ₂ (ethyl group)	1.25 - 1.35	m	-
CH (methine)	1.25 - 1.35	m	-

Note: The predicted ¹H NMR spectrum of **4-ethyloctane** shows significant signal overlap in the aliphatic region, which is characteristic of branched alkanes.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Carbon	Chemical Shift (δ , ppm)
C1	14.2
C2	23.1
C3	30.0
C4	40.0
C5	30.0
C6	23.1
C7	14.2
C8	10.8
C1'	26.5
C2'	10.8

Infrared (IR) Spectroscopy Data

The following major absorption bands are observed in the gas-phase IR spectrum of **4-ethyloctane**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode
2960 - 2850	C-H stretch (alkane)
1465	C-H bend (methylene)
1378	C-H bend (methyl)

Mass Spectrometry (MS) Data

The mass spectrum of **4-ethyloctane** is characterized by fragmentation patterns typical of branched alkanes. The major fragments observed are listed below.[\[1\]](#)[\[4\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
57	100	[C ₄ H ₉] ⁺
43	85	[C ₃ H ₇] ⁺
71	60	[C ₅ H ₁₁] ⁺
29	45	[C ₂ H ₅] ⁺
85	30	[C ₆ H ₁₃] ⁺
113	5	[C ₈ H ₁₇] ⁺ (M-C ₂ H ₅)
142	<1	[C ₁₀ H ₂₂] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-ethyloctane** is prepared in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The infrared spectrum of **4-ethyloctane** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded in the gas phase by introducing the sample into a gas cell. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

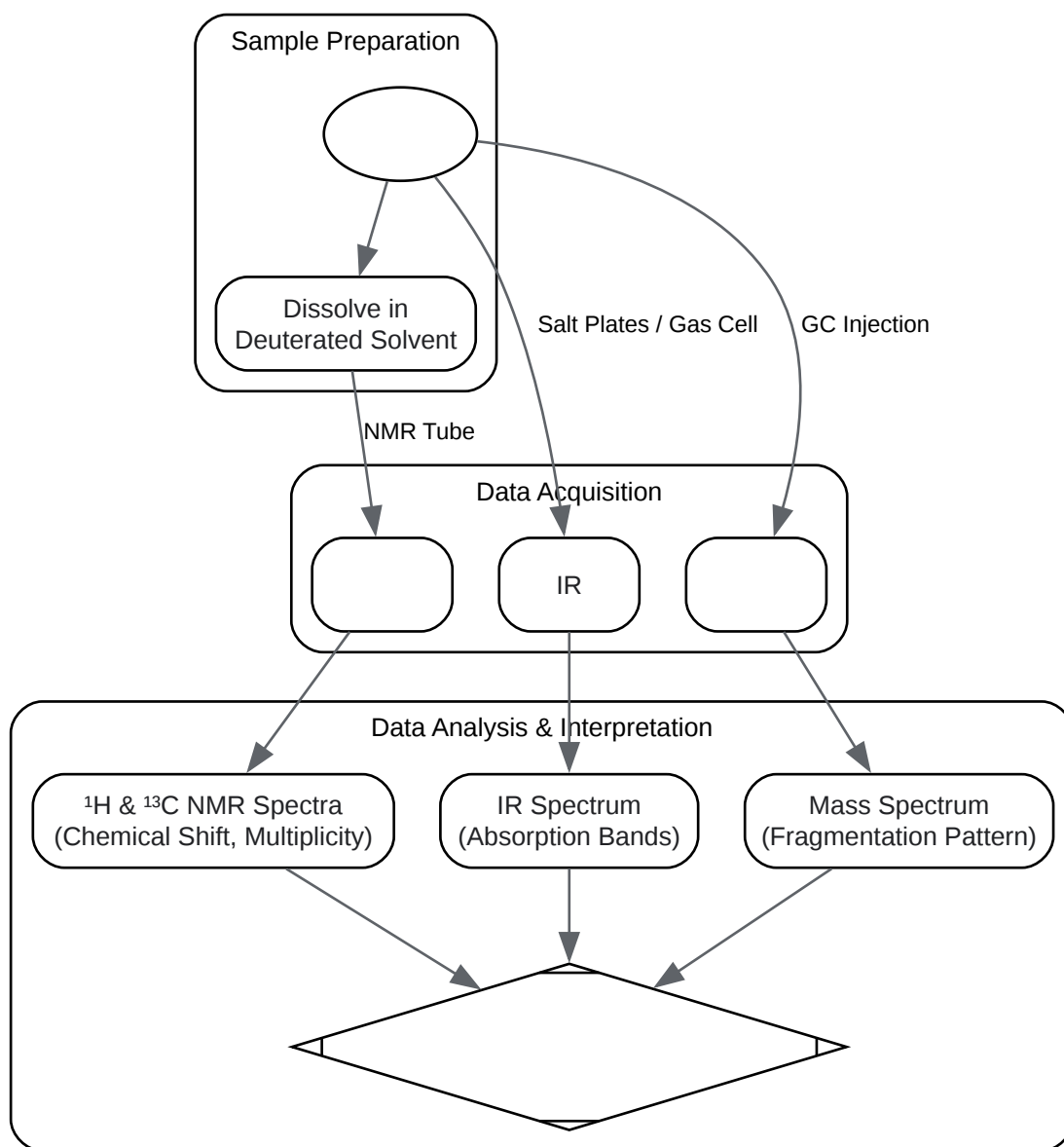
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The **4-ethyloctane** sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source, where it is ionized, commonly by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-ethyloctane**.



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Caption: Workflow for the spectroscopic analysis of **4-ethyloctane**.

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